molecular formula C33H33N3O2S B11051484 N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11051484
M. Wt: 535.7 g/mol
InChI Key: MTIRYCZJKZLTJX-UHFFFAOYSA-N
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Description

N~2~-(4-ETHYLPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Schiff bases reduction, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ETHYLPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO~3~) or halogens (Cl~2~, Br2).

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (KMnO~4~, CrO3), reducing agents (NaBH~4~, LiAlH4), and electrophiles (HNO~3~, Cl2). Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N2-(4-ETHYLPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-ETHYLPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C33H33N3O2S

Molecular Weight

535.7 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,6-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C33H33N3O2S/c1-4-22-8-14-25(15-9-22)34-32(39)31-30(24-12-18-27(38-3)19-13-24)28-7-5-6-20-35-29(21-36(31)33(28)35)23-10-16-26(37-2)17-11-23/h8-19,21H,4-7,20H2,1-3H3,(H,34,39)

InChI Key

MTIRYCZJKZLTJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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